Cas no 2171906-93-5 (2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid)
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid Chemical and Physical Properties
Names and Identifiers
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- 2171906-93-5
- EN300-1558955
- 2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid
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- Inchi: 1S/C26H30N2O5/c1-2-17(25(31)28-18-11-16(12-18)13-24(29)30)14-27-26(32)33-15-23-21-9-5-3-7-19(21)20-8-4-6-10-22(20)23/h3-10,16-18,23H,2,11-15H2,1H3,(H,27,32)(H,28,31)(H,29,30)
- InChI Key: VHVHGOJTSFDXIC-UHFFFAOYSA-N
- SMILES: OC(CC1CC(C1)NC(C(CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)CC)=O)=O
Computed Properties
- Exact Mass: 450.21547206g/mol
- Monoisotopic Mass: 450.21547206g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 33
- Rotatable Bond Count: 10
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 105Ų
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1558955-1.0g |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid |
2171906-93-5 | 1g |
$0.0 | 2023-06-05 |
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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2. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid
2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid
The compound with CAS No 2171906-93-5, known as 2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid, is a highly specialized organic molecule with significant potential in the field of drug discovery and chemical synthesis. This compound has garnered attention due to its unique structural features and promising biological activities, as evidenced by recent studies in medicinal chemistry and pharmacology.
Fluorenylmethoxycarbonyl (Fmoc) groups, a key component of this molecule, are widely recognized for their role in peptide synthesis and as protecting groups in organic chemistry. The presence of the Fmoc group in this compound suggests its utility in advanced chemical modifications and functionalization strategies. Recent advancements in peptide-based drug design have highlighted the importance of such groups in enhancing the stability and bioavailability of therapeutic agents.
The cyclobutane ring within the structure introduces strain and rigidity, which can significantly influence the molecule's conformational flexibility and binding affinity to biological targets. Studies on strained ring systems have shown that such features can lead to improved pharmacokinetic profiles and enhanced interactions with target proteins, making this compound a valuable candidate for further exploration in drug development.
Moreover, the acetic acid moiety at the terminus of the molecule provides a carboxylic acid group, which can participate in hydrogen bonding and other non-covalent interactions critical for molecular recognition. This functional group is also amenable to further chemical modifications, such as esterification or amidation, enabling the creation of derivative compounds with tailored properties.
Recent research has focused on the synthesis and characterization of similar compounds, with particular emphasis on their applications in targeted therapy and enzyme inhibition. For instance, studies have demonstrated that analogs of this compound exhibit potent inhibitory activity against key enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent.
In terms of synthetic methodology, the construction of this compound likely involves multi-step processes, including peptide coupling reactions, ring-forming strategies, and functional group transformations. The use of Fmoc chemistry ensures precise control over the synthesis process, allowing for high yields and excellent stereochemical outcomes.
From an analytical standpoint, modern techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been instrumental in confirming the structure and purity of this compound. These methods provide critical insights into the molecular integrity and structural integrity of the synthesized product.
In summary, 2-(3-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}cyclobutyl)acetic acid represents a cutting-edge advancement in organic synthesis with promising applications in pharmaceutical research. Its unique combination of functional groups and structural features positions it as a valuable tool for developing innovative therapeutic agents tailored to address complex medical challenges.
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